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Cat. No.: B3023641 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tranylcypromine, sold under the brand name Parnate, is a well-established

monoamine oxidase inhibitor (MAOI) used clinically as an antidepressant and anxiolytic.[1]

Structurally related to amphetamine, it acts as a nonselective and irreversible inhibitor of both

monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] This inhibition leads

to increased levels of key neurotransmitters like serotonin, norepinephrine, and dopamine in

the brain.[2][3]

More recently, tranylcypromine has garnered significant interest in the field of epigenetics due

to its activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is a

histone demethylase that plays a crucial role in regulating gene expression by removing methyl

groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5][6] As LSD1 is

overexpressed in numerous cancers, tranylcypromine and its derivatives are being actively

investigated as potential anti-cancer agents. These dual functionalities make tranylcypromine
a valuable tool for research in neurobiology, oncology, and epigenetics.

Data Presentation
Physicochemical Properties and Inhibitory
Concentrations
The following tables summarize the key properties and inhibitory concentrations (IC50) of

tranylcypromine against its primary targets.
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Property Value Reference

IUPAC Name
(±)-trans-2-phenylcyclopropan-

1-amine
[1]

Molecular Formula C₉H₁₁N [1]

Molar Mass 133.194 g·mol⁻¹ [1]

Solubility
DMSO (≤ 14 mM), PBS pH 7.2

(≤ 11 mM)
[7]

Target Enzyme IC₅₀ Value Reference

LSD1 (KDM1A) < 2 µM, 20.7 µM [1][7]

MAO-A 2.3 µM [7]

MAO-B 0.95 µM [7]

Recommended Concentrations for In Vitro Studies
The optimal concentration of tranylcypromine is highly dependent on the cell type and the

biological question being investigated. The following table provides a summary of

concentrations used in various published studies. It is strongly recommended to perform a

dose-response curve to determine the optimal concentration for your specific cell line and

experiment.
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Cell Line /
Type

Concentration
Range

Incubation
Time

Observed
Effect

Reference

BV2 Microglial

Cells
1 - 50 µM 24 hours

No cytotoxicity

observed up to

50 µM.

[8]

BV2 Microglial

Cells
5 µM 5.5 hours

Decreased LPS-

induced

proinflammatory

cytokine levels.

[8]

Rat Cortical

Neurons
0.1 - 1 µM 24 hours

Increased cell

viability after

oxygen-glucose

deprivation.

[9]

Rat Cortical

Neurons
10 µM Not specified

Enhanced DNA

fragmentation.
[9]

AML Cancer

Cells
0.1 - 1 µM 24 hours

Significant

decrease in cell

viability.

[10]

LNCaP-LN3

Prostate Cancer
Not specified Not specified

Increased cell

proliferation.
[11]

Experimental Protocols
Protocol 1: Preparation of Tranylcypromine Stock
Solution
This protocol describes the preparation of a high-concentration stock solution of

tranylcypromine for use in cell culture experiments.

Materials:

Tranylcypromine hydrochloride (racemic mixture)

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)[12]
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Sterile microcentrifuge tubes

Vortex mixer

Procedure:

Calculate Mass: To prepare a 10 mM stock solution, use the following calculation:

Mass (mg) = 10 mmol/L * (Volume in mL / 1000 mL/L) * 133.19 g/mol * 1000 mg/g

For 1 mL of 10 mM stock, weigh out 1.33 mg of tranylcypromine.

Dissolution: Accurately weigh the tranylcypromine powder and place it in a sterile

microcentrifuge tube. Add the calculated volume of sterile DMSO.

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle

warming in a 37°C water bath may assist dissolution.[12]

Storage: Aliquot the stock solution into smaller working volumes to avoid repeated freeze-

thaw cycles. Store at -20°C, protected from light.[7]

Important Note: The final concentration of DMSO in the cell culture medium should not

exceed 0.1% to prevent solvent-induced cytotoxicity.[7][12]

Protocol 2: Cell Viability Assay using MTT
This protocol provides a method to determine the effect of tranylcypromine on cell

proliferation and cytotoxicity.

Materials:

Cells of interest

Complete cell culture medium

96-well cell culture plates

Tranylcypromine stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined

optimal density and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of tranylcypromine in complete culture

medium from the stock solution. Remove the old medium from the wells and add 100 µL of

the medium containing the desired concentrations of tranylcypromine (e.g., 0.1 µM to 50

µM).

Controls: Include wells with vehicle control (medium with the same percentage of DMSO as

the highest tranylcypromine concentration) and a no-cell control (medium only).

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified atmosphere with 5% CO₂.[8][10]

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4

hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4][8]

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of

DMSO to each well to dissolve the formazan crystals.[4]

Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration

to determine the IC50 value.[4]

Protocol 3: Western Blot for Histone Methylation
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This protocol is designed to assess the effect of tranylcypromine on the methylation status of

LSD1 histone substrates, such as H3K4me1/2.

Materials:

Cells treated with tranylcypromine and vehicle control

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-H3K4me2, anti-Total Histone H3)

HRP-conjugated secondary antibody

ECL substrate and imaging system

Procedure:

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize protein concentrations for all samples and prepare them for

electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After

electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.[4]

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-

H3K4me2) overnight at 4°C, diluted according to the manufacturer's recommendation.[4]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-

conjugated secondary antibody for 1 hour at room temperature.[4]

Detection and Analysis: Wash the membrane again and detect the protein bands using an

ECL substrate and an imaging system. Quantify the band intensities and normalize the

H3K4me2 signal to the total Histone H3 loading control. An increase in the H3K4me2 signal

in tranylcypromine-treated cells would indicate successful LSD1 inhibition.[6]
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Phase 1: Preparation

Phase 2: Treatment

Phase 3: Assay

Phase 4: Analysis
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Caption: General workflow for a cell viability assay using tranylcypromine.
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Caption: Dual mechanism of action of tranylcypromine.
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Phase 1: Cell Culture

Phase 2: Stimulation & Treatment

Phase 3: Analysis
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Caption: Workflow for assessing tranylcypromine's anti-inflammatory effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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